Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Overview
Description
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is an organic compound with the molecular formula C12H12FNO2 It is a derivative of ethyl acetate, where the hydrogen atoms are substituted with cyano, fluorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate typically involves the following steps:
Starting Material: The synthesis begins with ethyl cyanoacetate.
Nitration: Ethyl cyanoacetate is nitrated using sodium nitrite in the presence of 85% orthophosphoric acid to form ethyl 2-cyano-2-(hydroxyimino)acetate.
Reduction: The oxime compound is then reduced to an amine using sodium dithionite in a sodium bicarbonate solution.
Acetylation: The resulting amine is acetylated using acetic anhydride in formic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(2-chlorophenyl)-2-methylacetate
- Ethyl 2-cyano-2-(2-bromophenyl)-2-methylacetate
- Ethyl 2-cyano-2-(2-iodophenyl)-2-methylacetate
Uniqueness
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-11(15)12(2,8-14)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUZMQCSIBDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189176 | |
Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-64-5 | |
Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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